![molecular formula C26H28N2 B1669056 西尼地平 CAS No. 298-57-7](/img/structure/B1669056.png)
西尼地平
描述
Cinnarizine is a compound belonging to the diphenylmethylpiperazine group. It is primarily used as an antihistamine and calcium channel blocker. First synthesized by Janssen Pharmaceuticals in 1955, cinnarizine is widely prescribed for the treatment of nausea and vomiting due to motion sickness, vertigo, and Ménière’s disease . It is also known for its vasodilatory properties and is used to improve blood flow in certain medical conditions .
科学研究应用
Medical Uses
Cinnarizine is predominantly prescribed for:
- Motion Sickness : Effective in preventing nausea and vomiting associated with travel.
- Vertigo : Particularly useful for conditions such as Ménière's disease and labyrinthitis.
- Migraine Prophylaxis : Emerging evidence suggests its potential in reducing the frequency and severity of migraine attacks.
Clinical Efficacy
- Motion Sickness and Vertigo :
- Migraine Prevention :
- Idiopathic Urticarial Vasculitis :
Summary of Clinical Studies on Cinnarizine
Condition | Study Design | Sample Size | Cinnarizine Dosage | Comparator | Results |
---|---|---|---|---|---|
Labyrinthitis | Double-blind crossover | 14 | 45–90 mg/day | Prochlorperazine | 70%-80% improvement in nausea/vomiting severity |
Ménière's Disease | Double-blind crossover | 20 | 45–90 mg/day | Prochlorperazine | Similar efficacy to prochlorperazine |
Migraine | Randomized controlled trial | 10 studies | Variable | Sodium valproate | Significant reduction in frequency/intensity |
Peripheral Vertigo | Multinational pilot study | 221 | 150 mg OD | Nimopidine | Moderate vertigo episodes reduced by 65.8% |
Idiopathic Urticarial Vasculitis | Open-label study | Variable | Variable | None | Positive outcomes reported |
Case Studies
- Pediatric Cinnarizine Overdose :
- Long-term Effects :
作用机制
Target of Action
Cinnarizine primarily targets L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells . It also binds to dopamine D2 receptors , histamine H1 receptors , and muscarinic acetylcholine receptors .
Mode of Action
Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade reduces the influx of calcium ions, which are necessary for muscle contraction. By binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, cinnarizine can further modulate neurotransmission .
Biochemical Pathways
Cinnarizine’s action on calcium channels affects the calcium signaling pathway , which plays a crucial role in various cellular functions, including muscle contraction and neurotransmission . By inhibiting aldose reductase, an enzyme involved in the polyol pathway , cinnarizine may also influence glucose metabolism .
Pharmacokinetics
Cinnarizine is absorbed from the gastrointestinal tract, albeit relatively slowly . Its peak plasma concentration is reached within 1-4 hours . It is extensively metabolized, primarily by the CYP2D6 isoenzyme . Approximately 67% of cinnarizine is excreted in the feces and 33% in the urine as metabolites .
Result of Action
Cinnarizine’s action results in the relaxation of vascular smooth muscle cells, leading to vasodilation . This can alleviate symptoms of conditions like vertigo and motion sickness by improving blood flow in the brain . Its antagonistic effects on d2 dopamine receptors can lead to symptoms of depression, tremor, muscle rigidity, tardive dyskinesia, and akathisia .
Action Environment
The efficacy and stability of cinnarizine can be influenced by various environmental factors. For instance, its absorption can be affected by the pH and contents of the gastrointestinal tract. Furthermore, genetic variations in the CYP2D6 enzyme can impact its metabolism, potentially affecting its efficacy and side effect profile .
生化分析
Biochemical Properties
Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .
Cellular Effects
Cinnarizine has a significant impact on various types of cells and cellular processes. It inhibits the flow of calcium into red blood cells, which increases the elasticity of the cell wall, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .
Molecular Mechanism
Cinnarizine primarily works on the central vestibular system to interfere with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . It acts by limiting the activity of the vestibular hair cells which send signals about movement .
Temporal Effects in Laboratory Settings
Cinnarizine has been observed to have temporal effects in laboratory settings. For instance, it has been found that cinnarizine markedly improved the functional abnormalities of ischemia but had little or no effect upon the neuronal damage .
Dosage Effects in Animal Models
In animal models, cinnarizine has shown to have varying effects at different dosages. For instance, in a study on rats, cinnarizine administration significantly restored various parameters back to normal levels, and significantly decreased perivascular and peribronchiolar inflammatory scores .
Metabolic Pathways
Cinnarizine is involved in several metabolic pathways. It is a specific calcium channel blocker that primarily works on the central vestibular system . It also acts as a protonophore, which prevents the MgATP-dependent production of the electrochemical gradient crucial to the transport and storage of dopamine into vesicles .
Transport and Distribution
Cinnarizine is transported and distributed within cells and tissues. It inhibits the flow of calcium into red blood cells, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .
Subcellular Localization
The subcellular localization of cinnarizine and its effects on its activity or function are not well studied. Given its role as a calcium channel blocker, it is likely that it localizes to areas where these channels are present, such as the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions: Cinnarizine can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with piperazine in the presence of a reducing agent such as zinc powder and iodine in anhydrous tetrahydrofuran . Another method involves the reaction of benzyl chloride with piperazine in the presence of aluminum chloride and benzene .
Industrial Production Methods: Industrial production of cinnarizine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Cinnarizine undergoes various chemical reactions, including:
Oxidation: Cinnarizine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of cinnarizine, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cinnarizine analogs .
相似化合物的比较
Betahistine: Another compound used to treat vertigo and Ménière’s disease, but it primarily acts as a histamine H3 receptor antagonist and H1 receptor agonist.
Dimenhydrinate: Used for motion sickness and nausea, it combines diphenhydramine and 8-chlorotheophylline, acting as an antihistamine and stimulant.
Prochlorperazine: An antipsychotic and antiemetic used for severe nausea and vertigo, acting primarily as a dopamine D2 receptor antagonist
Uniqueness of Cinnarizine: Cinnarizine’s unique combination of antihistaminic and calcium channel blocking properties sets it apart from other similar compounds. Its ability to act on multiple receptor types and its effectiveness in treating a range of vestibular disorders make it a versatile and valuable therapeutic agent .
生物活性
Cinnarizine is a calcium channel blocker and antihistamine widely used in the treatment of motion sickness, vertigo, and other inner ear disorders. Its pharmacological properties stem from its ability to modulate calcium ion influx, inhibit histamine receptors, and affect neurotransmitter activity. This article explores the biological activity of cinnarizine, including its pharmacokinetics, pharmacodynamics, therapeutic applications, and associated case studies.
Pharmacokinetics
Cinnarizine exhibits a complex pharmacokinetic profile characterized by its absorption, metabolism, and elimination:
- Absorption : After oral administration, cinnarizine is absorbed with peak plasma concentrations reached within 1–3 hours. It has a high protein binding capacity (91%) and is extensively metabolized in the liver primarily through cytochrome P450 enzymes .
- Metabolism : The major metabolic pathways include glucuronidation and oxidation. Notably, CYP2D6 is responsible for the formation of specific metabolites, while other CYP enzymes contribute to various hydroxylation processes .
- Elimination : Cinnarizine has an elimination half-life ranging from 3 to 24 hours. Approximately one-third of the metabolites are excreted via urine and two-thirds via feces .
Pharmacodynamics
Cinnarizine's biological activity can be attributed to several mechanisms:
- Calcium Channel Blockade : It selectively inhibits L-type calcium channels in vascular smooth muscle, reducing calcium influx and subsequent muscle contraction. This action is particularly effective in modulating vascular tone and promoting cerebral blood flow .
- Antihistaminic Activity : By blocking H1 receptors, cinnarizine alleviates symptoms associated with motion sickness and vertigo .
- Antiserotonergic and Antidopaminergic Effects : Cinnarizine also interacts with serotonin (5-HT2) and dopamine (D2) receptors, contributing to its therapeutic effects in various neurological conditions .
Therapeutic Applications
Cinnarizine is primarily indicated for:
- Motion Sickness : It is effective in preventing nausea and vomiting associated with motion sickness.
- Vertigo Management : Clinical studies have demonstrated significant reductions in vertigo symptoms when treated with cinnarizine compared to placebo or other medications .
- Postviral Hyposmia : Recent studies suggest that cinnarizine may serve as an adjuvant treatment alongside steroids for improving olfactory function in patients suffering from postviral hyposmia .
Table 1: Summary of Clinical Studies on Cinnarizine
Study Focus | Design | Sample Size | Dosage | Comparator | Key Findings |
---|---|---|---|---|---|
Vertigo of Various Origins | Double-blind, randomized | 182 | 20 mg TID | Dimenhydrinate | Significant reduction in mean vertigo score (p < 0.0001) |
Atherosclerosis | Open-label | 82 | 25 mg TID | NA | Significant improvement in dizziness (p < 0.001) |
Postviral Hyposmia | Randomized control | 82 | Cinnarizine + Steroids | Steroids alone | Improved smell identification scores (p < 0.05) |
Case Studies
Recent literature has documented various case studies highlighting both the efficacy and potential side effects of cinnarizine:
- Cinnarizine-Induced Parkinsonism : A retrospective study identified a significant incidence of drug-induced parkinsonism among patients treated with cinnarizine. Most patients demonstrated recovery after discontinuation of the drug, although some experienced prolonged symptoms .
- Efficacy in Elderly Patients : In a cohort study involving elderly patients with vestibular disorders, cinnarizine was shown to significantly improve balance and reduce dizziness compared to standard treatments .
属性
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnarizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。